exo-Norborneol
Description
Contextualization within Bicyclic Organic Systems
Bicyclic organic systems, such as the norbornane (B1196662) framework, are characterized by two fused rings sharing two or more common atoms. These structures exhibit rigid geometries and constrained bond angles, which impart specific reactivity patterns and stereochemical outcomes in chemical transformations. Exo-Norborneol, as a derivative of bicyclo[2.2.1]heptane, exemplifies the complexities and opportunities presented by such strained systems. The bicyclo[2.2.1]heptane nomenclature indicates a seven-carbon bicyclic structure with bridges of two, two, and one carbon atoms. The presence of the hydroxyl group in the exo orientation further defines its stereochemistry and influences its interactions in chemical reactions.
Fundamental Research Significance of the Norbornane Scaffold
The norbornane scaffold, the parent structure of this compound, holds fundamental research significance in organic chemistry. Its rigid, well-defined structure serves as an excellent model for studying reaction mechanisms, particularly those involving carbocations and neighboring group participation, such as the non-classical norbornyl cation. whiterose.ac.uk The fixed geometry allows for the investigation of steric and electronic effects on reactivity and selectivity. Furthermore, the norbornane framework provides a platform for developing new synthetic methodologies and exploring structure-property relationships in various applications. maynoothuniversity.ie
Research involving the norbornane scaffold extends to the design of novel materials, including polymers with unique thermal and optical properties, and as a core structure in medicinal chemistry for the development of biologically active molecules. smolecule.comnih.gov The ability to introduce functional groups onto this rigid framework with precise stereochemical control makes it a valuable motif in the synthesis of complex molecules and the study of molecular recognition.
Detailed research findings often involve the synthesis and characterization of this compound and its derivatives, the study of their reactivity under various conditions, and the exploration of their potential applications. For instance, studies have investigated the synthesis of this compound through methods like acid-catalyzed hydration of norbornene or hydrolysis of norbornyl esters. smolecule.comwikipedia.org The compound's physical properties, such as melting point and boiling point, are well-documented. wikipedia.orgchemicalbook.comchemicalbook.com
Here is a table summarizing some key physical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H12O | smolecule.comchemicalbook.comnih.govsigmaaldrich.comcymitquimica.com |
| Molecular Weight | 112.17 g/mol | smolecule.comchemicalbook.comnih.govsigmaaldrich.com |
| Melting Point | 124-126 °C | wikipedia.orgchemicalbook.comchemicalbook.com |
| Boiling Point | 176-177 °C | wikipedia.orgchemicalbook.comchemicalbook.com |
| Physical State | Colorless solid/liquid at room temp smolecule.comchemicalbook.comcymitquimica.com |
The study of this compound and the norbornane scaffold continues to be relevant in contemporary chemical research, contributing to our understanding of organic reactivity, synthesis, and the development of new functional molecules and materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-VQVTYTSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497-37-0, 61277-93-8 | |
| Record name | exo-Norborneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | exo-Norborneol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | exo-Norborneol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061277938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |
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| Record name | NORBORNEOL, EXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V367XM6FYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORBORNEOL, EXO-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF39IU2W1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Exo Norborneol
Classical and Established Synthetic Routes
Several traditional methods have been developed for the synthesis of exo-norborneol, often yielding a mixture of exo and endo isomers, with the exo isomer typically being the major product due to steric and mechanistic factors.
Acid-Catalyzed Hydration of Norbornene: Mechanistic and Stereochemical Aspects
The acid-catalyzed hydration of norbornene is a common method for synthesizing norborneol, yielding both the exo and endo isomers. cram.comcram.com This reaction involves the addition of water across the carbon-carbon double bond of norbornene, catalyzed by an acid such as sulfuric acid. cram.com
The mechanism typically begins with the protonation of the double bond in norbornene by a hydronium ion (formed from the acid catalyst and water). brainly.com This protonation generates a carbocation intermediate. Due to the bicyclic structure of norbornene, this carbocation is a relatively stable, non-classical norbornyl cation, which can be represented as a resonance hybrid or a bridged structure. pnas.org
The subsequent attack by a water molecule on this carbocation intermediate leads to the formation of norborneol. brainly.com The stereochemical outcome of this reaction is significantly influenced by the steric environment of the norbornyl cation. Attack of water from the exo face is sterically less hindered compared to attack from the endo face, which is shielded by the methylene (B1212753) bridge. pnas.org This preferential exo attack leads to the predominant formation of this compound. cram.compnas.org
While the acid-catalyzed hydration yields both isomers, the exo product is generally favored. The ratio of exo to endo norborneol can vary depending on the specific reaction conditions, such as the acid concentration and temperature. For example, the reaction of norbornene with sulfuric acid in isooctane (B107328) at low temperatures (5-8°C) has been reported to yield exo-2-norborneol in high yield. google.com
Hydrolysis of Norbornyl Esters: Synthetic Transformations
This compound can also be synthesized through the hydrolysis of norbornyl esters, particularly exo-norbornyl formate (B1220265) or acetate (B1210297). smolecule.comwikipedia.org This method often serves as a route to obtain the exo isomer with higher purity, especially when starting from an ester that is already enriched in the exo form.
A common approach involves the reaction of norbornene with formic acid to initially form exo-norbornyl formate. wikipedia.org This ester can then be hydrolyzed under basic conditions, such as using an aqueous ethanolic solution of potassium hydroxide, to yield this compound. orgsyn.org The hydrolysis step cleaves the ester linkage, liberating the hydroxyl group in the exo position.
This method can be advantageous as the initial addition of formic acid to norbornene also shows a preference for exo addition, similar to the hydration reaction. wikipedia.org Subsequent hydrolysis of the resulting exo ester provides a relatively straightforward route to this compound. The product can be isolated by methods such as distillation. orgsyn.org
Reduction of Norbornanones: Stereochemical Control in Reduction
The reduction of norbornan-2-one (norcamphor) is another established method for the synthesis of norborneol. This reduction can lead to the formation of both exo- and endo-norborneol (B8440766), and the stereochemical outcome is influenced by the reducing agent and reaction conditions.
Reduction of norbornan-2-one with reducing agents like lithium aluminum hydride (LiAlH₄) typically favors the formation of endo-norborneol due to the steric accessibility of the carbonyl group to the reducing agent from the less hindered endo face. However, the stereochemical control can be manipulated by the choice of reducing agent.
To favor the formation of this compound through the reduction of norbornan-2-one, bulky reducing agents can be employed. These reagents are more likely to approach the carbonyl group from the more accessible exo face, leading to a higher proportion of the exo alcohol. While LiAlH₄ generally favors the endo product, other reducing agents or modified conditions can be used to enhance exo selectivity. For instance, certain metal hydride reductions can be tuned to influence the stereochemical outcome based on steric and electronic factors.
Stereoselective and Enantioselective Synthesis of this compound
While classical methods often yield racemic mixtures of this compound (when a chiral center is present), or mixtures of diastereomers, stereoselective and enantioselective approaches are crucial for obtaining chirally pure this compound, which is important for synthesizing enantiomerically pure downstream products.
Asymmetric Hydroboration Strategies for Norbornene Functionalization
Asymmetric hydroboration of norbornene is a powerful strategy for the stereoselective, and potentially enantioselective, synthesis of this compound. Hydroboration involves the addition of a boron-hydrogen bond across the double bond of an alkene, followed by oxidation of the resulting organoborane to the alcohol. oregonstate.edu
Norbornene undergoes hydroboration with a strong preference for exo addition of the borane, leading to the formation of an exo-norbornylborane intermediate. oregonstate.eduacs.org Subsequent oxidation of this intermediate, typically with hydrogen peroxide, yields norborneol with very high exo selectivity, often reported to be 99% or greater of the exo isomer. pnas.orgoregonstate.edu
Catalytic asymmetric hydroboration using chiral transition metal complexes, such as rhodium complexes with chiral ligands, has also been explored for the asymmetric functionalization of alkenes, including norbornene. acs.orgnih.gov While rhodium-catalyzed hydroboration of norbornene can yield this compound, achieving high enantioselectivity with this specific substrate can be challenging, with some reports indicating modest enantiomeric excess (ee) values. nih.gov However, ongoing research in asymmetric catalysis continues to explore more effective catalyst systems for this transformation.
Enzymatic Resolution Techniques: Lipase-Catalyzed Approaches to Chiral this compound
Enzymatic resolution offers a valuable method for obtaining enantiomerically enriched or pure this compound from a racemic mixture. This technique utilizes the stereoselective nature of enzymes, particularly lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted or reacting it at a significantly different rate. epo.org
Lipase-catalyzed transesterification or hydrolysis reactions are commonly used for the kinetic resolution of racemic alcohols. In the case of racemic this compound, a lipase (B570770) can be used to selectively acylate one enantiomer (e.g., with an acyl donor like vinyl acetate), while the other enantiomer remains as the free alcohol. Alternatively, if starting from a racemic exo-norbornyl ester, a lipase can selectively hydrolyze one enantiomer of the ester to the corresponding alcohol. google.com
Studies have shown that lipases, such as Candida antarctica lipase B (CAL-B) or porcine pancreatic lipase, can be effective in the resolution of norborneol isomers. epo.org For example, CAL-B has been reported to selectively acetylate the endo isomer of norborneol, leaving the exo isomer unreacted. While some lipases may show preference for the endo isomer, other enzymatic systems or modified conditions can be employed to achieve the resolution of racemic this compound. epo.org
Research has demonstrated the use of lipases for the kinetic resolution of racemic exo-norbornyl esters to obtain optically active this compound. google.comtandfonline.com For instance, the hydrolysis of racemic exo-norbornyl acetate catalyzed by microorganisms or enzymes has been shown to selectively hydrolyze the (2S)-exo-norbornane type ester, yielding the optically active (2S)-exo-norbornane type alcohol and leaving the unreacted (2R)-exo-norbornane type ester. google.com The enantiomeric excess of the resulting this compound can be influenced by factors such as the choice of enzyme, solvent, temperature, and reaction time. tandfonline.com
Data from enzymatic resolution studies can illustrate the enantioselectivity achieved. For example, kinetic resolution of racemic exo-norbornyl butyrate (B1204436) using porcine pancreatic lipase has yielded (S)-(-)-exo-2-norborneol with a reported enantiomeric excess. tandfonline.com
Table 1: Examples of Enzymatic Resolution of Norborneol
| Enzyme | Substrate | Reaction Type | Selectivity (Exo/Endo or Enantiomer) | Outcome for this compound | Reference |
| Candida antarctica lipase B | Racemic Norborneol + Vinyl Acetate | Transesterification | Favors endo acetylation | Exo isomer remains unreacted (can be recovered enantiopure) | |
| Porcine Pancreatic Lipase | Racemic exo-Norbornyl Butyrate | Hydrolysis | Enantioselective hydrolysis | Yields enantiomerically enriched (S)-(-)-exo-2-norborneol | tandfonline.com |
| Microorganism/Enzyme | Racemic exo-Norbornyl Acetate | Hydrolysis | Selective hydrolysis of (2S)-ester | Yields (2S)-exo-norbornane type alcohol | google.com |
These enzymatic methods provide access to chirally enriched or pure this compound, which is essential for applications requiring specific stereoisomers.
Chiral Auxiliary-Mediated Syntheses for Enantiomeric Control
While the acid-catalyzed hydration of norbornene typically produces racemic this compound, achieving enantiomeric control in the synthesis of chiral molecules like this compound is crucial for various applications. Chiral auxiliary-mediated synthesis is a strategy employed to induce asymmetry in a reaction and produce a desired enantiomer preferentially. A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.comwikipedia.org After the stereoselective step, the auxiliary is typically removed and can often be recycled. york.ac.uksigmaaldrich.com
In the context of norborneol synthesis, asymmetric hydroboration of norbornene using chiral organoboranes derived from terpenes, such as diisopinocampheylborane, has been explored as a method to produce enantiomerically enriched norborneol derivatives. dtic.mil For example, the reaction of B-alkyldiisopinocampheylboranes with aldehydes has been shown to provide enantiomeric enrichment of boronic ester products through kinetic resolution, including exo-norbornyl derivatives with high enantiomeric excess (>99% ee). dtic.mil Oxidation of the resulting chiral boronic ester with alkaline hydrogen peroxide can yield enantiomerically enriched this compound. dtic.mil
Enzymatic methods have also been investigated for obtaining enantiomerically enriched norborneol. Incomplete oxidation of racemic this compound catalyzed by horse liver alcohol dehydrogenase has been reported to result in enantiomerically enriched this compound. google.com Lipase-catalyzed transesterification of racemic exo-norbornyl butyrate has been used to obtain (S)-(-)-exo-2-norborneol with moderate yield and the unreacted ester can be hydrolyzed to yield (R)-(+)-exo-2-norborneol with high enantiomeric excess. tandfonline.com
Table 1: Examples of Enantiomeric Enrichment of this compound via Chiral Methods
| Method | Substrate | Chiral Agent/Auxiliary | Outcome | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydroboration followed by Oxidation | Norbornene | B-Alkyldiisopinocampheylborane | Enantiomerically enriched exo-norbornyl boronic ester, then this compound | >99% | dtic.mil |
| Enzymatic Oxidation | Racemic this compound | Horse liver alcohol dehydrogenase | Enantiomerically enriched this compound | Not specified | google.com |
| Lipase-Catalyzed Transesterification and Hydrolysis of Racemic Ester | Racemic (±)-exo-2-norbornyl butyrate | Porcine pancreatic lipase | (S)-(-)-exo-2-norborneol and (R)-(+)-exo-2-norborneol (from hydrolysis) | Up to 92% | tandfonline.com |
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. core.ac.uk Applying these principles to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous solvents and reagents, energy efficiency, and the potential for catalysis. core.ac.ukacs.org
Traditional methods for norborneol synthesis, such as acid-catalyzed hydration using concentrated sulfuric acid, can have environmental drawbacks due to the use of corrosive acids and the generation of waste. cram.comlookchem.com While sulfuric acid can potentially be reused, the process still involves handling hazardous materials. lookchem.com
Research into greener approaches for norborneol synthesis is ongoing. Utilizing more environmentally benign catalysts and solvents is a key aspect. For example, exploring solid acid catalysts or carrying out reactions in water or supercritical fluids could align with green chemistry principles. uni-regensburg.de Enzymatic resolutions, as discussed in the context of chiral synthesis, represent a greener alternative compared to traditional chemical resolution methods, often operating under milder conditions and utilizing biocatalysts. google.comtandfonline.com
Atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is another important principle. acs.org Reactions with high atom economy generate less waste. Evaluating the atom economy of different synthetic routes to this compound can help identify more sustainable processes.
Minimizing energy requirements is also a principle of green chemistry. acs.org Conducting reactions at ambient temperature and pressure whenever possible reduces the energy footprint of the synthesis. acs.org
While specific detailed research findings on the comprehensive application of all 12 principles of green chemistry solely to this compound synthesis were not extensively found in the search results, the general principles of using less hazardous substances, improving atom economy, and reducing energy consumption are relevant considerations for developing more sustainable synthetic routes to this compound. core.ac.ukacs.org The use of sublimation inhibitors to improve yield in the acid-catalyzed hydration of norbornene, for instance, can be seen as an effort to improve efficiency and potentially reduce waste. lookchem.com
Reaction Mechanisms and Chemical Transformations of Exo Norborneol
Mechanistic Studies of exo-Norborneol Formation
The synthesis of this compound often involves the addition of water to norbornene. smolecule.comcram.com This acid-catalyzed hydration is a key method for its preparation. smolecule.comcram.com
Carbocation Intermediates and Wagner-Meerwein Rearrangements
The acid-catalyzed hydration of norbornene proceeds through a mechanism involving carbocation intermediates. brainly.com The double bond in norbornene is protonated by an acid catalyst, such as sulfuric acid, leading to the formation of a carbocation. brainly.com This carbocation is susceptible to rearrangement, a common feature in norbornyl systems. core.ac.uk
A significant rearrangement pathway in these systems is the Wagner-Meerwein rearrangement. core.ac.ukwikipedia.org This involves a 1,2-skeletal bond shift in the carbocation structure, leading to a more stable carbocation. core.ac.ukwikipedia.orgslideshare.net In the context of norbornene hydration, the initially formed carbocation can undergo a Wagner-Meerwein shift. researchgate.net The study of these rearrangements in norbornyl systems has been instrumental in understanding carbocation chemistry. researchgate.netthieme.de While the hydration of norbornene primarily leads to norborneol, the involvement of carbocation intermediates and potential for Wagner-Meerwein rearrangements are crucial aspects of the reaction mechanism. brainly.comresearchgate.net
Regioselectivity and Stereoselectivity in Addition Reactions
The addition of water to norbornene to form norborneol is influenced by both regioselectivity and stereoselectivity. cram.comcram.com Regioselectivity refers to the preference for the addition to occur at a specific carbon atom of the alkene, while stereoselectivity relates to the preferred spatial outcome of the addition, leading to either the exo or endo isomer. cram.comcram.commasterorganicchemistry.com
In the acid-catalyzed hydration of norbornene, both exo- and endo-norborneol (B8440766) can be synthesized. cram.comcram.com However, the reaction conditions often favor the formation of this compound. smolecule.com The regioselectivity in alkene addition reactions, such as the hydration of norbornene, often follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents, and the nucleophile (water, in this case) adds to the more substituted carbon, leading to the more stable carbocation. masterorganicchemistry.com In the bicyclic norbornene system, the stereochemical outcome is particularly important, with the exo product typically being the major isomer in many addition reactions, including hydration. scirp.org This preference for exo addition is a well-documented phenomenon in norbornene chemistry and is influenced by factors such as steric hindrance and electronic effects during the transition state. cdnsciencepub.com
Reactivity and Functional Group Interconversions of the Hydroxyl Moiety
The presence of the hydroxyl group in this compound provides a site for various chemical transformations, making it a versatile intermediate in organic synthesis. smolecule.comcymitquimica.com
Nucleophilic Substitution Reactions and Derivative Synthesis
The hydroxyl group of this compound can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives. smolecule.com While endo-norborneol has shown moderate nucleophilic activity in certain reactions, the reactivity of this compound's hydroxyl group can be utilized to introduce different functionalities onto the norbornane (B1196662) skeleton. For instance, this compound can react with acyl chlorides or anhydrides to form esters. smolecule.com The synthesis of derivatives is crucial for incorporating the norbornane core into more complex molecules, including potential pharmaceuticals and materials. smolecule.comgoogle.com
Controlled Oxidation Pathways to Norbornanones and Related Structures
Oxidation of the secondary alcohol functional group in this compound can lead to the formation of ketones, specifically norbornanone (also known as 2-norbornanone or norcamphor). smolecule.comorgsyn.orgwikipedia.org This is a significant transformation for synthesizing bicyclic ketones. Various oxidizing agents can be employed for this conversion. smolecule.com For example, oxidation of this compound with chromic acid has been shown to yield 2-norbornanone, although the product may be contaminated with starting material depending on the conditions. orgsyn.orgorgsyn.org Improved methods for the aerobic oxidation of 2-norbornanol (which includes both exo and endo isomers) to 2-norbornanone have been developed using specific catalyst systems, achieving high yields. lookchem.com Norbornanone is a valuable building block for synthesizing other bicyclic derivatives. orgsyn.orgwikipedia.org
Esterification Reactions and Their Stereochemical Consequences
Esterification of this compound involves the reaction of the hydroxyl group with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. smolecule.comrsc.org For example, reaction with trifluoroacetic anhydride (B1165640) produces trifluoroacetate (B77799) derivatives. smolecule.com The stereochemistry of this compound influences the outcome and rate of esterification reactions. Studies comparing the acetylation rates of exo- and endo-norborneol have shown differences, which can be attributed to steric effects around the hydroxyl group. cdnsciencepub.comcdnsciencepub.com The exo isomer is generally considered more reactive in certain transformations due to lower steric hindrance compared to the endo isomer. The stereochemical consequences of esterification are important for the synthesis of stereochemically defined norbornane derivatives.
Advanced Functionalization Strategies
Formation and Application of Boronic Esters in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The conversion of alcohols to boronic esters is a valuable strategy for introducing a handle for subsequent cross-coupling reactions, particularly the Suzuki-Miyaura coupling. While boronic acids are commonly used in Suzuki couplings, their ester derivatives offer advantages in terms of stability and ease of handling sciforum.netyonedalabs.com. The formation of boronic esters from alcohols typically involves the reaction of the alcohol with a boron-containing reagent, often in the presence of a dehydrating agent or by removal of water produced during the reaction to drive the equilibrium towards ester formation sciforum.netwiley-vch.de. Diols like pinacol (B44631) or catechol are frequently employed to form stable cyclic boronic esters yonedalabs.comlibretexts.org.
For this compound, conversion to its corresponding boronic ester intermediate allows for further functionalization through Suzuki-Miyaura couplings, a powerful tool for carbon-carbon bond formation in organic synthesis smolecule.com. Research has demonstrated the synthesis of exo-norbornyl derivatives with high enantiomeric purity via intermediate boronic esters. For instance, the reaction of B-alkyldiisopinocampheylboranes, including the exo-norbornyl derivative, with aldehydes can lead to the formation of boronic esters dtic.mil. This process can involve kinetic resolution, resulting in enantiomeric enrichment of the boronic ester product dtic.mil.
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or pseudohalide in the presence of a base yonedalabs.comwikipedia.org. The mechanism generally involves oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation between the organoboron species and the palladium(II) complex, and finally reductive elimination to form the new carbon-carbon bond yonedalabs.comwikipedia.org. The use of boronic esters derived from this compound allows for the incorporation of the norbornane skeleton into more complex molecular architectures through this versatile coupling methodology smolecule.com.
Fragmentation Mechanisms and Mass Spectrometric Analysis
Mass spectrometry is a crucial technique for the structural characterization of organic compounds, and understanding the fragmentation pathways of a molecule under electron ionization (EI) or other ionization methods is essential for interpreting its mass spectrum. The mass spectra of exo- and endo-norborneol have been studied in detail, revealing common fragmentation pathways related to specific rearrangements of the molecular ion researchgate.netresearchgate.net.
Alcohols generally exhibit characteristic fragmentation patterns, including the loss of a hydrogen radical ([M-1]) and the loss of water ([M-18]) whitman.edulibretexts.org. The molecular ion peak for alcohols is often small or even undetectable, particularly for tertiary alcohols, but can be observed in primary and secondary alcohols whitman.edulibretexts.org. Cyclic alcohols, such as norborneol, also undergo fragmentation via complex ring cleavage processes whitman.eduacs.org.
For this compound, the loss of water from the molecular ion is a significant fragmentation route, which can occur through two processes, one involving and one not involving the hydroxyl hydrogen atom researchgate.netresearchgate.net. Additionally, fragmentation pathways can lead to the formation of characteristic ions. Studies on bicyclic alcohols, including norbornanol, indicate that a peak at m/z 57 can arise from fragmentation without skeletal rearrangement in the mass spectrometer acs.org. Other principal peaks in the mass spectra of norbornane derivatives can result from the loss of carbon atoms 2 and 3 (as the enol form of an aldehyde or ketone), along with a hydrogen atom or methyl radical at C-1 or C-7, leading to a cyclopentenyl ion researchgate.net. Depending on substituents, this ion can appear at m/z 67, 81, 95, or 109 researchgate.net.
While detailed fragmentation schemes for this compound specifically under electron impact have been investigated, they often involve complex rearrangements characteristic of bicyclic systems researchgate.netresearchgate.netacs.org. The study of deuterium-labeled analogues has been instrumental in elucidating these mechanisms and the extent of hydrogen rearrangements researchgate.netresearchgate.netcdnsciencepub.com.
Interactive Data Table: Characteristic Mass Spectral Fragments of Norborneol (Illustrative based on literature)
| m/z | Proposed Fragment Ion | Possible Neutral Loss | Notes |
| M+ (112) | Molecular Ion | - | Often low intensity |
| 94 | [M-18]+• | H₂O | Significant peak whitman.edulibretexts.org |
| 83 | [M-29]+ | C₂H₅ (Ethyl radical) | Possible alpha cleavage product |
| 67 | C₅H₇+ | Various | Cyclopentenyl ion researchgate.net |
| 57 | C₄H₉+ or C₄H₅O+ | Various | Characteristic peak in bicyclic alcohols whitman.eduacs.org |
Note: The specific relative intensities and exact m/z values can vary depending on the instrument and conditions used for mass spectrometry. The proposed fragment ions are illustrative based on common fragmentation pathways of alcohols and bicyclic systems as described in the literature.
Spectroscopic Characterization and Conformational Analysis of Exo Norborneol
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For exo-norborneol, both ¹H and ¹³C NMR are essential for assigning signals to specific nuclei within the bicyclic framework. researchgate.net
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Interpretations
The rigid bicyclo[2.2.1]heptane core of this compound results in distinct chemical environments for each proton and carbon, leading to characteristic chemical shifts and coupling patterns in its NMR spectra. ¹H NMR spectra exhibit complex splitting patterns due to the intricate coupling network within the bicyclic system. The chemical shifts are influenced by the electronegativity of the oxygen atom in the hydroxyl group and the unique spatial arrangement of protons (endo vs. exo, bridgehead, methylene). modgraph.co.uk
¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the presence of the hydroxyl group and the bicyclic structure. Assignments are typically made based on chemical shift values, multiplicities in DEPT (Distortionless Enhancement by Polarization Transfer) experiments, and 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.netresearchgate.net
While specific detailed ¹H and ¹³C NMR chemical shift assignments for this compound across various studies can show minor variations depending on solvent and concentration, a representative set of assignments would involve identifying signals corresponding to the bridgehead carbons (C1, C4), the carbon bearing the hydroxyl group (C2), the methylene (B1212753) carbons (C3, C5, C6), and the bridge methylene carbon (C7). The protons attached to these carbons will show corresponding signals with splitting patterns reflecting their neighboring protons. researchgate.net
Application of ¹⁹F NMR in Enantiomeric Excess Determination via Chiral Derivatizing Agents (e.g., Mosher's Esters)
Determining the enantiomeric excess (e.e.) of chiral alcohols like this compound is crucial in asymmetric synthesis and stereochemical analysis. One common and effective method involves the use of chiral derivatizing agents, such as Mosher's acid chloride, to convert the enantiomers of the alcohol into diastereomeric esters. wikipedia.orgtandfonline.combath.ac.uk Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is particularly useful due to the presence of a trifluoromethyl group, which provides a handle for ¹⁹F NMR analysis. wikipedia.org
When a racemic mixture of this compound reacts with a single enantiomer of Mosher's acid chloride (e.g., the (S)-(+)-isomer), two diastereomeric esters are formed: (2R)-exo-norbornyl-(S)-MTPA ester and (2S)-exo-norbornyl-(S)-MTPA ester. These diastereomers are not enantiomers and thus can have different physical and spectroscopic properties, including distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. tandfonline.com
The ¹⁹F NMR spectrum of the resulting mixture of diastereomeric Mosher's esters typically shows separate signals for the trifluoromethyl groups of each diastereomer. The integration ratio of these signals directly corresponds to the ratio of the enantiomers in the original this compound sample, allowing for the determination of the enantiomeric excess. tandfonline.comsolvias.com For example, in one study, the ¹⁹F NMR spectra of Mosher's esters derived from this compound showed distinct fluorine chemical shifts, enabling the calculation of e.e. values. tandfonline.com
Lanthanide-Induced Shift (LIS) Investigations for Stereochemical Assignment and Conformational Preference
Lanthanide-induced shift (LIS) NMR spectroscopy is a technique used to simplify complex NMR spectra and gain information about molecular geometry and conformation. liverpool.ac.uk Paramagnetic lanthanide complexes, when added to a solution containing a molecule with a coordinating functional group (like the hydroxyl group in this compound), can cause significant shifts in the NMR signals of nearby nuclei. The magnitude of the induced shift is dependent on the distance and the angle between the nucleus and the lanthanide ion (according to the McConnell-Robertson equation). liverpool.ac.uk
Chiral lanthanide shift reagents (LSRs) can be particularly useful for differentiating enantiomers and determining stereochemistry. researchgate.net182.160.97iisc.ac.in By forming transient adducts with the molecule, the chiral LSR creates diastereomeric interactions with the different enantiomers, leading to differential LIS values for corresponding nuclei in each enantiomer. This can cause the signals of the enantiomers to become resolved in the NMR spectrum, even for nuclei that are isochronous in the absence of the LSR. researchgate.netiisc.ac.in
LIS studies on this compound using chiral LSRs, such as Yb(hfc)₃ (Ytterbium(III) tris[1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionate]), have been employed to differentiate its enantiomers and investigate its preferred conformation in solution. researchgate.net The differential shifts observed for various protons and carbons provide information about their proximity to the coordinating site and the preferred orientation of the molecule relative to the lanthanide ion. Analysis of the LIS values can aid in confirming stereochemical assignments and understanding the conformational preferences of the flexible parts of the molecule, although the rigid norbornane (B1196662) core has limited conformational flexibility. researchgate.net
Advanced Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about its functional groups and molecular structure.
Infrared Spectroscopic Probing of Intramolecular Hydrogen Bonding in Norborneols
Infrared (IR) spectroscopy is a valuable technique for detecting and characterizing hydrogen bonding interactions. The O-H stretching vibration in alcohols typically appears as a strong band in the region of 3600-3200 cm⁻¹. The exact position and breadth of this band are sensitive to whether the hydroxyl group is involved in hydrogen bonding. matanginicollege.ac.inuobabylon.edu.iq
Intramolecular hydrogen bonding occurs when a hydrogen bond forms between a hydrogen atom and an electronegative atom within the same molecule. In bicyclic systems like norborneol, the rigid structure can influence the possibility and strength of intramolecular hydrogen bonding. For norborneols, the relative orientation of the hydroxyl group and other functional groups or the carbon framework can lead to intramolecular hydrogen bond formation.
Studies using IR spectroscopy have investigated intramolecular hydrogen bonding in norborneols. The presence of intramolecular hydrogen bonding is typically indicated by a shift of the O-H stretching band to lower frequencies compared to that of a "free" or non-hydrogen-bonded hydroxyl group. matanginicollege.ac.inuobabylon.edu.iq Furthermore, unlike intermolecular hydrogen bonding, the position of the intramolecular hydrogen bonding band is generally independent of concentration, particularly in dilute solutions where intermolecular interactions are minimized. matanginicollege.ac.inuobabylon.edu.iqyoutube.com While direct IR data specifically detailing intramolecular hydrogen bonding in this compound was not extensively found in the search results, the principle of using IR to probe such interactions in bicyclic alcohols is well-established. acs.orgrsc.org The rigid structure of this compound might limit significant intramolecular hydrogen bonding possibilities within the norbornane framework itself, but interactions with a solvent or in specific derivatives could be investigated using this technique.
Conformational Dynamics and Energetic Landscapes
The norbornane skeleton, while relatively rigid, does possess some degree of conformational flexibility, particularly concerning the orientation of substituents and minor distortions of the ring system. The conformational dynamics of this compound involve the possible orientations of the hydroxyl group and subtle changes in the bicyclic frame.
Understanding the conformational dynamics and energetic landscapes of molecules is crucial for predicting their reactivity and properties. The energetic landscape describes the potential energy of a molecule as a function of its conformation, with minima representing stable conformers and barriers representing the energy required for interconversion between conformers. researchgate.netbiorxiv.orgnih.govneupsykey.com
Computational methods, such as molecular mechanics and density functional theory (DFT), are often employed to explore the conformational space of molecules like this compound and calculate the relative energies of different conformers. These calculations can help to identify the lowest-energy conformation(s) and the energy barriers to rotation or inversion.
While detailed studies specifically focusing on the comprehensive conformational dynamics and energetic landscape of this compound were not prominently featured in the search results, general principles of conformational analysis apply. The exo orientation of the hydroxyl group in this compound influences its steric interactions and potential for hydrogen bonding, which in turn affect its preferred conformation. The rigid bicyclic core limits large-scale conformational changes, but the orientation of the O-H bond can vary. Studies on related bicyclic systems often involve computational analysis to map out the energy landscape associated with substituent orientations and ring puckering.
Data Tables
Due to the nature of the search results, providing comprehensive, directly comparable data tables for all spectroscopic parameters (specifically ¹H and ¹³C assignments across multiple studies, detailed LIS data, and IR frequencies for intramolecular hydrogen bonding) within this response is challenging as specific, aggregated data tables for this compound across diverse experimental conditions were not retrieved in a readily extractable format. However, the principles and applications of these techniques to this compound have been described based on the search findings.
For illustrative purposes, a hypothetical example of how ¹H NMR data might be presented for this compound is shown below. Note: This table contains illustrative data based on typical chemical shifts for similar systems and should not be considered experimentally verified data for this compound.
| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| H1, H4 (Bridgehead) | 2.2 - 2.4 | Multiplet |
| H2 (exo-CH-OH) | 3.8 - 4.0 | Multiplet |
| H3 (endo) | 1.2 - 1.4 | Multiplet |
| H3 (exo) | 1.8 - 2.0 | Multiplet |
| H5, H6 (endo) | 1.0 - 1.2 | Multiplet |
| H5, H6 (exo) | 1.5 - 1.7 | Multiplet |
| H7 (syn) | 1.0 - 1.2 | Multiplet |
| H7 (anti) | 1.4 - 1.6 | Multiplet |
| OH | 1.5 - 2.0 | Singlet (variable) |
Similarly, a hypothetical ¹³C NMR table:
| Carbon Position | Approximate Chemical Shift (δ, ppm) |
| C1, C4 (Bridgehead) | 40 - 45 |
| C2 (-CH-OH) | 70 - 75 |
| C3 | 30 - 35 |
| C5, C6 | 20 - 25 |
| C7 | 30 - 35 |
These tables are illustrative and actual values would depend on experimental conditions and specific isotopic labeling if used.
Detailed Research Findings
Research findings indicate that NMR spectroscopy, particularly with the aid of 2D techniques, is effective for assigning the complex spectra of bicyclic compounds like this compound. researchgate.netresearchgate.net The application of ¹⁹F NMR with Mosher's esters is a proven method for determining the enantiomeric purity of chiral alcohols, including this compound. tandfonline.comtandfonline.com LIS studies with chiral lanthanide reagents provide valuable stereochemical and conformational information by inducing differential shifts in the NMR signals of enantiomers. researchgate.netiisc.ac.in IR spectroscopy can be used to investigate hydrogen bonding in alcohols, with shifts in the O-H stretching frequency providing evidence for intramolecular interactions. matanginicollege.ac.inuobabylon.edu.iq Computational methods are essential for exploring the conformational landscape and understanding the relative stabilities of different conformers.
Theoretical and Computational Approaches to Conformational Analysis (e.g., Natural Chemical Shielding - NBO Analysis)
Theoretical and computational methods play a crucial role in understanding the conformational landscape and electronic structure of molecules like this compound. These approaches provide insights that complement experimental spectroscopic data, particularly in elucidating subtle electronic effects and the contributions of different orbitals to molecular properties.
Computational studies often begin with conformational analysis to identify stable conformers and their relative energies. This involves exploring the potential energy surface of the molecule, typically by varying dihedral angles, such as the rotation around the C-O bond in this compound. Methods like ab initio density functional theory (DFT) are commonly employed for this purpose, allowing for the prediction of conformational structures and energies. researchgate.net While the provided search results primarily discuss the endo isomer, the principles of computational conformational analysis using DFT are applicable to the exo isomer as well. For instance, DFT at levels like B3LYP/6-31G* has been used to predict conformational structures and energies of related norborneol derivatives. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to analyze the electronic wave function in terms of localized Lewis-like chemical bonds and lone pairs. uni-rostock.deuni-muenchen.dejuniperpublishers.com It provides a picture of electron density distribution, hybridization, polarity, and delocalization effects within a molecule. juniperpublishers.com NBO analysis is based on transforming the input atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally natural bond orbitals (NBOs). uni-rostock.deuni-muenchen.dewikipedia.org These NBOs correspond to the intuitive Lewis structure representation, with high occupancy numbers (ideally close to 2.000) for bonding and lone pair orbitals. wikipedia.org
While specific detailed NBO analysis data for this compound was not extensively retrieved in the search results, studies on the endo isomer highlight the type of insights NBO can provide. For endo-norborneol (B8440766), NCS-NBO analysis has been used to understand the contributions of bond orbitals and oxygen lone pairs to nuclear shielding in different conformers generated by C-O bond rotation. nih.govacs.org These studies revealed that both lone pairs on oxygen contribute to localized, through-space effects on nearby nuclei, significantly influencing hydrogen chemical shifts upon rotation around the C-O bond. nih.govacs.org Hyperconjugation involving the oxygen lone pair (both p and sp orbitals) was found to significantly influence the carbon chemical shifts of the C1-C2-OH and C3-C2-OH fragments in endo-norborneol. nih.govacs.org Similar analyses can be applied to this compound to understand how its unique stereochemistry and conformational preferences influence its electronic structure and spectroscopic properties.
Theoretical calculations, including those involving NBO analysis, can help interpret experimental NMR data by correlating calculated shielding constants with observed chemical shifts. nih.govacs.orgliverpool.ac.uk Variations in chemical shifts with dihedral angles or conformational changes can be discussed in terms of Lewis and non-Lewis partitioning of electron density, allowing for an evaluation of their respective importance. nih.gov
Computational approaches also facilitate the study of intramolecular interactions, such as hydrogen bonding or steric repulsions, which influence conformational stability and electronic distribution. liverpool.ac.ukresearchgate.net By providing a detailed picture of electron localization and delocalization, NBO analysis complements conformational analysis by explaining the electronic origins of observed conformational preferences and spectroscopic signatures. juniperpublishers.comnih.govacs.org
While specific quantitative data tables directly for this compound's NBO analysis were not found, the application of these methods to related systems like endo-norborneol nih.govacs.org and other bicyclic compounds researchgate.netresearchgate.net demonstrates their relevance and the type of detailed electronic structure information they can provide. Future computational studies employing high-level DFT calculations combined with comprehensive NBO analysis would be beneficial for a deeper understanding of the conformational behavior and electronic properties of this compound.
Computational Chemistry and Theoretical Modeling of Exo Norborneol
Electronic Structure Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. For exo-norborneol, DFT calculations can provide detailed information about its ground state properties, including optimized geometry, charge distribution, vibrational frequencies, and molecular orbitals. Studies on norbornane (B1196662) derivatives, including norborneols, frequently employ DFT to investigate reaction mechanisms and transition states researchgate.netconicet.gov.aracs.org. For instance, DFT calculations have been utilized to rationalize stereochemical outcomes in reactions involving norbornene hydration, where the exo form is often favored due to steric factors . DFT is also applied to predict NMR chemical shifts, aiding in the structural confirmation of norborneol isomers conicet.gov.aracs.orgliverpool.ac.uk.
The electronic structure parameters obtained from DFT, such as frontier molecular orbital energies (HOMO and LUMO), provide valuable insights into the molecule's reactivity. The shape and energy of these orbitals dictate how the molecule will interact with other chemical species.
Correlation of HOMO Energies with Reactivity and Polymerization Kinetics
While specific detailed research findings directly correlating the HOMO energy of this compound with its polymerization kinetics were not extensively detailed in the provided snippets, the general principle that frontier orbital energies influence reactivity, including in polymerization processes, is well-established researchgate.netpsu.edu. Norbornene derivatives are utilized in various polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP) acs.org. The electronic properties of the norbornene moiety, which is structurally related to norborneol, play a significant role in these reactions. Computational studies on related systems, such as polymerized fullerenes, demonstrate how changes in electronic structure, particularly the HOMO-LUMO gap, impact stability and reactivity in polymeric materials psu.edu. Future computational studies could specifically explore the correlation between this compound's HOMO energy and its behavior in relevant polymerization reactions, potentially revealing how structural modifications influence polymerization kinetics and polymer properties.
Molecular Dynamics Simulations and Conformational Preferences
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into its conformational flexibility and preferences in different environments (e.g., gas phase, solution). Although this compound has a relatively rigid bicyclic core, the hydroxyl group can rotate, leading to different conformers. MD simulations can sample these conformational spaces and determine the relative populations and dynamics of different conformers liverpool.ac.ukacs.org.
MD simulations are also crucial for understanding the interactions of this compound or its derivatives with other molecules, such as solvents or biomolecules ikm.org.myatlantis-press.com. Studies on norborneol derivatives have utilized MD simulations in conjunction with other computational methods to analyze molecular interactions and conformational effects acs.orgacs.org. The results from MD simulations can help to interpret experimental data, such as NMR spectra, which are sensitive to molecular conformation and dynamics acs.orgliverpool.ac.ukacs.org.
In Silico Methodologies in Derivative Design and Screening (e.g., ADMET Profile Prediction for Drug Candidates)
In silico methodologies encompass a range of computational techniques used in the design and screening of potential new molecules, particularly in drug discovery and materials science. For this compound derivatives, which are being explored as potential therapeutic agents researchgate.net, in silico methods are invaluable.
One crucial application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties ikm.org.myresearchgate.netunigoa.ac.inresearchgate.netnih.gov. Predicting these pharmacokinetic and toxicological profiles computationally in the early stages of derivative design helps to filter out compounds likely to fail in later experimental stages, saving time and resources. Studies on norbornene-containing derivatives have included in silico ADMET assessments to evaluate their drug-likeness and potential toxicity ikm.org.myresearchgate.netresearchgate.net.
Molecular docking is another key in silico technique used to predict the binding affinity and pose of a small molecule (ligand) to a target protein ikm.org.myresearchgate.netnih.gov. For this compound derivatives being investigated for biological activity, docking studies can help identify potential protein targets and understand the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) at the binding site ikm.org.myresearchgate.net. This information guides the rational design of derivatives with improved binding characteristics.
Molecular Surface Analysis in Ligand-Protein Interaction Modeling
Molecular surface analysis is a computational technique used to characterize the shape, size, and chemical properties (e.g., electrostatic potential, hydrophobicity) of the exposed surface of a molecule or protein nih.govbiorxiv.orgresearchgate.netarxiv.org. This analysis is particularly important in understanding and predicting molecular interactions, especially in the context of ligand-protein binding.
For this compound or its derivatives acting as ligands, analyzing their molecular surface, as well as the surface of the target protein, can reveal complementary features that favor binding nih.govresearchgate.net. Identifying hydrophobic patches, hydrogen bond donors/acceptors, and charged regions on the molecular surfaces helps to understand the driving forces behind the interaction and predict binding modes atlantis-press.comnih.gov. Computational tools can visualize these surfaces and interactions, providing intuitive insights into the molecular recognition process biorxiv.orgresearchgate.net. While specific studies focusing solely on the molecular surface analysis of this compound as a ligand were not highlighted, the methodology is broadly applicable to understanding how it or its derivatives might interact with biological targets or other molecules.
Applications of Exo Norborneol in Advanced Materials Science
Polymer Chemistry and Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique particularly well-suited for strained cyclic olefins like norbornene and its derivatives. researchgate.net The high ring strain in these monomers provides the thermodynamic driving force for the ring-opening reaction, leading to rapid polymerization rates. rsc.orgnih.gov Norbornene derivatives are widely used in ROMP due to their facile functionalization, which allows for the introduction of various side chains and the tailoring of polymer properties. rsc.orgnih.gov
exo-Norbornene Derivatives as Monomers for ROMP: Design and Synthesis
While exo-Norborneol itself is not typically used directly as a monomer in ROMP, its structure and the reactive hydroxyl group are crucial for synthesizing functionalized norbornene monomers with the exo configuration. These exo-norbornene derivatives serve as the actual monomers in ROMP. The design of these monomers often involves incorporating the norbornene core, functionalized at positions like C5 or C6, with various groups derived from or inspired by this compound's structure.
Synthesis of these exo-norbornene derivatives commonly involves Diels-Alder cycloaddition reactions between cyclopentadiene (B3395910) and appropriately substituted vinyl compounds. scirp.orgrsc.org While Diels-Alder reactions typically favor the endo product due to secondary orbital overlap, specific reaction conditions, catalysts, or post-reaction isomerization techniques can be employed to favor or isolate the desired exo isomer. scirp.org For example, stereo-selective synthesis routes focusing on achieving high exo content are important for practical applications in ROMP. scirp.org The hydroxyl group of this compound can be modified through reactions like esterification or etherification to attach various functional groups to the norbornene scaffold, creating monomers with tailored properties for polymerization.
Comparative ROMP Kinetics and Mechanisms: exo- vs. endo-Norbornene Monomers
The stereochemistry of substituents on the norbornene ring, specifically the exo and endo configurations, has a significant impact on the kinetics and mechanism of ROMP. It is well-established that exo-norbornene derivatives generally exhibit significantly faster polymerization kinetics compared to their corresponding endo isomers when using ruthenium-based catalysts. rsc.orgnih.govrsc.orgillinois.edunsf.gov
Research has shown that the propagation rate constants (kp) for exo monomers can be 10 to 100 times higher than those for endo monomers. rsc.org This difference in reactivity is primarily attributed to steric interactions between the growing polymer chain and the incoming monomer. rsc.orgillinois.edu The more accessible exo configuration presents less steric hindrance to the approach of the metal alkylidene catalyst, facilitating faster coordination and subsequent ring-opening. nsf.gov
Studies comparing the ROMP of endo- and exo-dicyclopentadiene (B1634043) (DCP), a related norbornene-based monomer, with Grubbs' catalyst demonstrated that the exo isomer was nearly 20 times more reactive than the endo isomer at 20 °C. illinois.edu This difference in reactivity is consistent with the steric argument, as the endo configuration in DCP also presents greater steric bulk near the reactive double bond. illinois.edu
While exo isomers are generally preferred for their faster kinetics and better polymerization control, there are instances where endo isomers can be polymerized, sometimes requiring specific catalyst systems like stable chelated ruthenium alkylidene initiators. nsf.gov However, even with these initiators, exo isomers often maintain faster propagation rates. nsf.gov
The difference in reactivity between exo and endo isomers can be exploited in copolymerization to control monomer sequence distribution. rsc.org By carefully controlling the addition of monomers with different reactivities, it is possible to synthesize polymers with controlled placement of functional groups along the polymer chain. rsc.org
Here is a representative table illustrating the comparative polymerization rates (kapp) for exo and endo norbornene derivatives:
| Monomer Type | Example Monomer | Catalyst Type | Approximate kapp (s⁻¹) | Relative Rate (vs endo) | Source |
| endo-Norbornene | N-hexyl-endo-norbornene-5,6-dicarboximide (endo-HexNb) | Grubbs' 1st generation | 2.68 x 10⁻⁶ | 1 | rsc.org |
| exo-Norbornene | 7-coumarinyl-exo-5-norbornene-2-carboxylate (exo-CoumNb) | Grubbs' 1st generation | ~100 times faster | ~100 | rsc.org |
| exo-Norbornene | exo-DCP | Grubbs' catalyst | ~20 times faster | ~20 | illinois.edu |
| endo-Norbornene | endo-NBI | Chelated Ru-alkylidene | Slower than exo | <1 | nsf.gov |
| exo-Norbornene | exo-NBI | Chelated Ru-alkylidene | Faster than endo | >1 | nsf.gov |
Note: The exact kapp values can vary depending on the specific monomer structure, catalyst, concentration, solvent, and temperature. The values presented are indicative of the general trend observed in comparative studies.
Influence of Monomer Structure and Initiator Systems on Polymerization Control and Tacticity
Beyond the exo/endo stereochemistry, the specific structure of the functional group attached to the exo-norbornene core significantly influences ROMP. The nature, size, and position of the substituent can affect monomer reactivity, solubility, and the properties of the resulting polymer. rsc.orgrsc.orgrsc.org For instance, the steric bulk of the pendent group can impact polymerization rates. rsc.org
The choice of ROMP initiator system is also critical for controlling the polymerization process, including living characteristics, molecular weight, polydispersity (Đ), and tacticity (the stereochemical arrangement of repeat units along the polymer chain). nih.govnsf.govnih.govresearchgate.net Well-defined metal alkylidene catalysts, particularly those based on ruthenium (e.g., Grubbs catalysts) and molybdenum or tungsten (e.g., Schrock catalysts), are widely used for controlled ROMP of norbornene derivatives. nih.govnsf.govnih.govresearchgate.net
Ruthenium-based catalysts, especially with bulkier monomers, often yield polymers with high cis content. nih.govresearchgate.net Molybdenum and tungsten catalysts can also provide stereocontrol, leading to polymers with specific tacticities like syndiotactic or isotactic. nih.govresearchgate.netosti.gov The tacticity of polynorbornenes is important because the endo-exo isomerism in the monomer can lead to different stereoisomeric structures in the polymer, which in turn affect material properties. nih.govresearchgate.net
Different initiator systems can lead to varying degrees of control over molecular weight and polydispersity. Living polymerization, characterized by controlled molecular weight and narrow polydispersities (Đ < 1.1), can be achieved with appropriate initiator systems and reaction conditions. nsf.gov This control is essential for synthesizing polymers with predictable properties and for creating complex architectures like block copolymers. nsf.gov
The design of the catalyst ligand environment plays a crucial role in dictating stereoselectivity (cis/trans double bond geometry) and tacticity in the resulting polynorbornene. nih.govresearchgate.netosti.govcaltech.edu For example, certain ruthenium catalysts containing cyclometalated N-heterocyclic carbene ligands have been shown to produce highly cis, syndiotactic polymers. nih.govcaltech.edu
Tailoring Polymer Properties through this compound Incorporation (e.g., Thermal Stability, Optical Activity, Glass Transition Temperature)
The incorporation of the this compound structure, via functionalized exo-norbornene monomers, into polynorbornenes provides a versatile route to tailor the properties of the resulting materials. The rigid bicyclic structure contributes to increased thermal stability and higher glass transition temperatures (Tg) compared to more flexible polymer backbones. researchgate.netnsf.govgovinfo.govislandarchives.caugent.be
The nature of the functional group derived from this compound's hydroxyl can further tune these properties. For instance, introducing bulky or rigid substituents tends to increase the Tg of the polymer. researchgate.netgovinfo.govislandarchives.ca Research has shown a linear correlation between the amount of a norbornene lactone derivative incorporated into a copolymer and its glass transition temperature. researchgate.net Similarly, polymers derived from endo-norbornene imide monomers have been observed to possess higher glass transition temperatures relative to their exo analogues, potentially due to increased segmental packing. nsf.gov
Polynorbornenes are known for their high thermal stability, often showing no significant weight loss below 400 °C. researchgate.netrsc.org The specific decomposition temperature can be influenced by the monomer structure. researchgate.net
If chiral exo-norbornene derivatives are synthesized from enantiomerically pure this compound or through asymmetric synthesis, the resulting polymers can exhibit optical activity. smolecule.com This property is valuable for applications in chiral separations, optics, and sensing.
The ability to control the polymer microstructure, including tacticity and cis/trans content, also plays a significant role in determining physical and mechanical properties. nih.govresearchgate.netresearchgate.net For example, syndiotactic cis-poly(norbornene) is crystalline with a high melting point, while atactic trans-poly(norbornene) is amorphous and low-melting. nih.govcaltech.eduresearchgate.net
Here is a table showing how monomer structure can influence the glass transition temperature (Tg) of resulting polymers:
| Monomer Type | Polymer Type | Tg (°C) | Source |
| endo-DCP | Hydrogenated ROMP polymer | 97 | researchgate.net |
| exo-DCP | Hydrogenated ROMP polymer | 66 | researchgate.net |
| endo-Norbornene Lactone | Hydrogenated ROMP polymer | 163 | researchgate.net |
| exo-Norbornene Lactone | Hydrogenated ROMP polymer | 131 | researchgate.net |
| Norbornene (reference) | ROMP polymer | Low | islandarchives.ca |
| Spiropyran-functionalized Norbornene | ROMP polymer | 136, 127 | islandarchives.ca |
| Norbornene (reference) | Free radical polymer | ≥ 15 | ugent.be |
| Thiolactone-functionalized Norbornene (exo) | Free radical copolymer with methyl acrylate | 75.3 | ugent.be |
| Thiolactone-functionalized Norbornene (endo/exo mixture) | Free radical copolymer with methyl acrylate | 53.9 | ugent.be |
Note: Tg values can be influenced by polymerization method, molecular weight, and other factors. The table provides a comparison based on available data.
Development of Cyclic Olefin Copolymers and Block Copolymers
exo-Norbornene derivatives are frequently used in copolymerization with other cyclic olefins or monomers to create materials with a wider range of properties than homopolymers. acs.orgacs.orgresearchgate.netcambridge.orgrsc.org Copolymerization allows for fine-tuning of properties such as glass transition temperature, flexibility, and mechanical strength. acs.orgacs.orgresearchgate.net
Cyclic olefin copolymers (COCs), often produced by the copolymerization of norbornene derivatives with ethylene (B1197577) or alpha-olefins, are important materials for optical and electronic applications due to their high transparency, thermal stability, and low birefringence. acs.orgresearchgate.netcambridge.org The incorporation of exo-norbornene units contributes to the rigidity and thermal properties of these copolymers. acs.orgcambridge.org
Block copolymers containing segments derived from exo-norbornene monomers can be synthesized using controlled ROMP techniques, such as living polymerization. nsf.govrsc.org Sequential addition of different monomers allows for the creation of well-defined block structures with distinct properties in each block. nsf.gov This approach is valuable for developing phase-separated materials, compatibilizers, and other advanced polymeric architectures. nsf.gov For example, multi-block copolymers containing alternating linear polyethylene (B3416737) and poly(ethylene-co-norbornene) segments have been synthesized. rsc.org
The difference in reactivity between exo and endo norbornene monomers can also be utilized in copolymerization to control the distribution of monomer units along the polymer chain, leading to gradient or blocky structures. rsc.org
Development of Functional Materials
Polymers derived from exo-norbornene derivatives, incorporating the structural features originating from this compound, are utilized in the development of a variety of functional materials. The ability to introduce diverse functional groups onto the norbornene scaffold via the hydroxyl group of this compound or related synthetic strategies allows for the creation of polymers with tailored properties for specific applications. smolecule.comnorbornene.ru
These functional materials can include polymers for optics, such as those with high transparency and tunable refractive indices. scirp.orgacs.orgresearchgate.net The rigid norbornene structure contributes to the optical clarity and thermal stability required for optical applications like lenses and displays. scirp.orgacs.org
Polynorbornenes with specific functional groups can also be used in electronics, for example, as low-dielectric materials or as precursors for conductive polymers. The incorporation of polar or reactive side groups provides desired properties for advanced materials. norbornene.ru
Furthermore, polymers derived from exo-norbornene derivatives are being explored for applications in membranes for gas separation, where the polymer structure influences permeability and selectivity. norbornene.ru The controlled synthesis afforded by ROMP allows for the design of polymers with specific free volume and chain packing relevant to separation processes. norbornene.ru
The functionalization possibilities also extend to biomedical applications, where polymers with biocompatible or bioactive side chains can be synthesized for drug delivery, tissue engineering, or surface modification. researchgate.net The tolerance of ROMP catalysts to various functional groups facilitates the incorporation of complex molecules into the polymer structure. researchgate.net
The inherent rigidity of the norbornene unit, combined with the ability to introduce a wide range of functionalities through exo-derived monomers, makes these polymers valuable for creating materials with tailored thermal, mechanical, optical, and surface properties for diverse advanced applications. smolecule.comnorbornene.ru
Incorporation into Liquid Crystal Architectures: Anisotropic Properties
The incorporation of rigid, anisotropic molecular units is fundamental to the design of liquid crystals (LCs). Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, possessing long-range orientational order while lacking full positional order. This orientational order leads to anisotropic (directionally dependent) physical properties, such as optical, electrical, and magnetic anisotropy. mdpi.comipme.rutandfonline.com
This compound, with its inherent rigid bicyclic structure, serves as a suitable component for integration into liquid crystal architectures. The bicyclo[2.2.1]heptane skeleton provides a rigid core that can contribute to the anisotropic behavior required for LC phases. While this compound itself is not a liquid crystal, its structure can be incorporated into larger molecules or polymer side chains that exhibit mesogenic properties. Research into norbornene derivatives, including those structurally related to this compound, has explored their use in creating liquid crystalline polymers. mdpi.comipme.ruresearchgate.netresearchgate.net
Design of Rigid and Chiral Building Blocks for Specialty Polymers and Advanced Soft Materials
This compound's bicyclic structure imparts rigidity, and its potential to exist in enantiomeric forms makes it a valuable chiral building block. These properties are highly desirable in the design and synthesis of specialty polymers and advanced soft materials with tailored mechanical, thermal, and optical properties. smolecule.comcymitquimica.com
Polymerization of norbornene derivatives, particularly through techniques like Ring-Opening Metathesis Polymerization (ROMP), is a versatile route to synthesize polymers with well-defined architectures. mdpi.comresearchgate.netmater-rep.comresearchgate.net this compound can be functionalized and used as a monomer or incorporated into monomers for such polymerization reactions. The rigid norbornene unit becomes part of the polymer backbone or is present as a side chain, contributing to the stiffness and high glass transition temperatures (Tg) of the resulting polymers. researchgate.netmdpi.comhepvs.ch High Tg polymers are of interest for applications requiring thermal stability and mechanical robustness. hepvs.ch
Furthermore, the chirality of this compound can be exploited to synthesize optically active polymers. Chiral polymers derived from norbornene monomers have garnered interest for applications such as enantioselective membranes and chiral stationary phases for chromatography, where the ability to selectively interact with enantiomers is crucial. mdpi.comresearchgate.netnih.gov The incorporation of chiral moieties, potentially derived from enantiopure this compound, into the polymer structure allows for the creation of materials with specific optical activity and chiral recognition capabilities. Studies have demonstrated the synthesis of chiral polymers from norbornenes using chiral alcohols (some structurally related to norborneol) as part of the monomer structure, yielding polymers with high thermal stability and film-forming properties, and glass transition temperatures varying with the nature of the incorporated chiral group. mdpi.comresearchgate.netnih.gov
Novel Polymer Architectures for Drug Delivery Systems
Polymer-based systems have emerged as significant platforms for drug delivery, offering advantages in terms of controlled release, improved solubility, and targeted delivery of therapeutic agents. mater-rep.comnih.govresearchgate.netsigmaaldrich.com Norbornene-derived polymers, benefiting from the versatile polymerization of norbornene monomers, have been explored for the development of novel polymer architectures for drug delivery applications. researchgate.netnih.gov
The ability to synthesize polymers with controlled molecular weights and architectures, such as block copolymers, through techniques like ROMP of functionalized norbornene monomers makes them attractive for creating sophisticated drug delivery vehicles. researchgate.netresearchgate.netacs.org Norbornene derivatives can be designed to carry therapeutic payloads, often linked to the polymer backbone through cleavable linkers.
A key area of research involves the development of stimuli-responsive polymer architectures, particularly those sensitive to pH changes, which are relevant for targeted drug delivery to environments like solid tumors or intracellular compartments. nih.govresearchgate.nettandfonline.com Norbornene-derived polymers have been investigated for pH-responsive drug release by incorporating acid-sensitive linkers, such as hydrazone, between the polymer backbone and the drug molecule (e.g., doxorubicin). researchgate.netresearchgate.nettandfonline.com Studies comparing different linkers (ester, amide, and hydrazone) in norbornene-derived homopolymers conjugated with doxorubicin (B1662922) have shown that hydrazone linkers facilitate more efficient drug release under mildly acidic conditions (pH 5.5-6), mimicking the tumor microenvironment, compared to ester and amide linkers. researchgate.nettandfonline.com
These polymer architectures can self-assemble into nanostructures, such as micelles, which can encapsulate hydrophobic drugs, improve their solubility and stability, and facilitate cellular uptake. nih.govresearchgate.net The design of norbornene-derived block copolymers containing drug conjugates and hydrophilic segments (like polyethylene glycol) allows for the formation of stable micelles in aqueous and biological media, demonstrating pH-triggered drug release and efficacy against cancer cells in vitro. researchgate.netresearchgate.net Beyond simple drug carriers, norbornene-derived polymers are also being explored for more advanced applications, such as nanotheranostic agents that combine diagnostic imaging capabilities with drug delivery. acs.org
Medicinal Chemistry and Biological Activity of Exo Norborneol and Its Derivatives
Antimicrobial Properties: Antibacterial and Antifungal Activity Investigations
Studies have indicated that exo-norborneol and its derivatives possess antimicrobial properties, exhibiting activity against certain bacterial and fungal strains. smolecule.com Research focused on synthesizing norbornane-based antimicrobial agents has shown that structural modifications to the norbornane (B1196662) scaffold can enhance antibacterial activity. For instance, some norbornane derivatives have demonstrated excellent activity against a range of Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like Vancomycin. nih.gov
Investigations into the antimicrobial activity of essential oils containing norbornane derivatives, such as endo-2-norborneol, have also been conducted. One study on Elsholtzia beddomei essential oil, which contains endo-2-norborneol as a minor component, evaluated its activity against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. The essential oil showed inhibitory effects with MIC values ranging from 31.25 to 250.00 µg/mL against these pathogens. nih.gov
The antifungal activity of norbornene derivatives has also been explored, with some compounds displaying activity against plant fungal pathogens. researchgate.net
Anti-inflammatory Potential and Mechanistic Insights
Research suggests that this compound may possess anti-inflammatory properties, positioning it as a potential candidate for the development of new anti-inflammatory drugs. smolecule.com While the specific mechanisms of action for the anti-inflammatory effects of this compound itself are not extensively detailed in the provided search results, the norbornane scaffold is present in various compounds that have demonstrated anti-inflammatory activity. Further research is needed to fully elucidate the mechanistic insights into how this compound and its derivatives exert their anti-inflammatory effects.
Insecticidal Activity and Development of Bio-based Repellents
This compound has been noted for its potential use as an insect repellent, particularly against mosquitoes and other pests. smolecule.com The insecticidal activity of norbornane derivatives has been investigated in various contexts. For example, a synthetic norbornane compound, 2-norbornanecarbonitrile, 5-chloro-6-oxo-, O-(methylcarbamoyl)oxime, endo-2,exo-5-, has shown potential insecticidal properties, possibly by inhibiting acetylcholinesterase or affecting neurotransmitter systems. ontosight.ai
Other studies have explored norbornene derivatives in the context of pesticide development. For instance, certain norbornene carboxamide/sulfonamide derivatives have been synthesized and evaluated for their antifungal activity as potential fungicides targeting laccase. acs.orgresearchgate.net Additionally, research on essential oils containing related monoterpenoids, such as camphor (B46023) (which shares the norbornane skeleton), has demonstrated fumigant toxicity against stored-product insects like the Khapra beetle (Trogoderma granarium). publisherspanel.com While these studies highlight the potential of the norbornane scaffold in pest control, specific detailed data on the insecticidal activity of this compound itself or its direct derivatives are limited in the provided results.
The Norbornane Scaffold in Rational Drug Design and Discovery
The rigid and well-defined structure of the norbornane scaffold makes it a valuable motif in rational drug design and discovery. japsonline.com Its unique geometry and the ability to introduce various substituents allow for the synthesis of derivatives with specific biological targets and activities. Norbornane and norbornene derivatives have gained significant attention in medicinal chemistry, particularly for their potential applications in cancer therapy and as ligands for nuclear hormone receptors. japsonline.comresearchgate.net
Anti-cancer Therapeutics: Exploration of Mechanisms of Action
Norbornene-based derivatives are attracting significant attention as potential chemotherapeutic agents. nih.govresearchgate.net These compounds have shown antitumor effects through various mechanisms, including the inhibition of estrogen receptors (ERs), androgen receptors (ARs), and carbonic anhydrase, as well as the regulation of proteins involved in apoptosis, autophagy, and the cell cycle. japsonline.comresearchgate.net
Specific norbornene derivatives, such as IWR-1, have demonstrated potent activity against colon cancer cells by inhibiting the Wnt/β-catenin pathway and survivin expression. nih.gov Other norbornene analogues, like a derivative of dehydro-norcantharidine, have shown comparable cytotoxicity to norcantharidin (B1212189) in hepatocellular carcinoma cells while exhibiting lower toxicity in normal cells. nih.gov
Norbornane and norbornene derivatives have been investigated for their potential to modulate nuclear hormone receptors, including estrogen receptors (ERs) and androgen receptors (ARs). japsonline.comresearchgate.net Some norbornene derivatives have been designed as androgen receptor antagonists with antitumor activity. researchgate.net
Research has also explored norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors. japsonline.comresearchgate.net In silico and in vitro evaluations of these compounds have shown high affinity for the androgen receptor, peroxisome proliferator-activated receptor gamma, and glucocorticoid receptors. japsonline.comresearchgate.net Certain norbornenylpiperazine compounds have significantly inhibited the proliferation of MCF-7 breast cancer cells, which express relevant target receptors, underscoring their potential as cancer therapeutics through receptor modulation. japsonline.comresearchgate.net
Furthermore, some furan-derived norbornene derivatives have been studied as ligands for ERα for the treatment of breast cancer. nih.gov
Norbornene scaffolds are also present in compounds that act as inhibitors of carbonic anhydrase (CA) isozymes. nih.govresearchgate.net Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes. Inhibitors of certain CA isozymes have therapeutic applications, for example, in the treatment of glaucoma and as potential anti-cancer agents.
Sulfonamides incorporating norbornene moieties have been prepared and evaluated for their inhibitory properties against human carbonic anhydrase isoenzymes I and II (hCA I and II). kmu.edu.trgoogle.es Some of these derivatives have shown efficient inhibitory activity against hCA I and II in the low nanomolar range. kmu.edu.tr Specifically, sulfonamides incorporating cis-5-norbornene-endo-3-carboxy-2-carboxamido moieties have demonstrated very good CA II and CA IV inhibitory properties. tandfonline.com These compounds have shown potential as topical antiglaucoma agents, exhibiting effective and longer-lasting intraocular pressure lowering in animal models compared to dorzolamide, a known topical antiglaucoma drug. tandfonline.com
Regulation of Apoptosis, Autophagy, and Cell Cycle Pathways
Research into norbornane derivatives has explored their potential biological activities, including anticancer properties ontosight.aiontosight.ai. Studies on various compounds, including norbornene derivatives, have indicated their ability to modulate pathways involved in cell cycle regulation, apoptosis, and autophagy researchgate.netmdpi.com. For instance, some norbornene derivatives have shown antitumoral properties and mechanisms impacting these cellular processes researchgate.net. The regulation of the cell cycle is intricately linked to the activation or inactivation of various factors, with cyclin-dependent kinases (CDKs) playing a core role alongside cyclins and cyclin-dependent kinase inhibitors (CKIs) creative-diagnostics.com. Aberrant cell cycle regulation is frequently observed in cancer, making these pathways targets for therapeutic intervention creative-diagnostics.com. Apoptosis, or programmed cell death, and autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, are also crucial in cancer development and treatment response mdpi.comnih.gov. Some studies suggest that while autophagy can promote cell cycle arrest, it can also have a protective effect by inhibiting apoptosis nih.gov. The interplay between autophagy, apoptosis, and cell cycle control is complex and can be influenced by various compounds nih.gov. For example, certain compounds have been shown to induce alterations in cell cycle distribution and trigger apoptosis, involving mechanisms such as caspase activation and DNA damage mdpi.com. Autophagy can be regulated by various molecular pathways, including the autophagy-related gene family, Beclin-1, MAPK, and the PI3K-AKT-mTOR pathways mdpi.com. Targeting autophagy with certain compounds is being explored as a potential therapeutic approach in cancer mdpi.com.
Inhibition of Protein-Protein Interactions (e.g., Rac1-Tiam1)
The inhibition of protein-protein interactions (PPIs) is a significant area in medicinal chemistry. The interaction between Rac1 and Tiam1 is one such target. Rac1 is a small signaling protein belonging to the Rho subfamily of the Ras superfamily, activated by guanine (B1146940) nucleotide exchange factors (GEFs) like Tiam1 frontiersin.org. This interaction is involved in various cellular events and has been implicated in the development and progression of several tumors frontiersin.org. Inhibiting the interaction between Rac1 and Tiam1 can potentially inhibit Rac1 activity and influence the cellular functions of cancer cells frontiersin.org. Studies have investigated compounds that target the Rac1-Tiam1 binding interface frontiersin.org. For example, the small molecule NSC23766 has been identified as an inhibitor that blocks the activation of Rac1 by inhibiting Tiam1 activity frontiersin.orgresearchgate.net. Computational studies have helped to understand the detailed interactions between Rac1 and Tiam1 and how inhibitors like NSC23766 bind to the same region as Tiam1, highlighting key residues involved in these interactions frontiersin.org. The Tiam1-Rac1 signaling module has also been found to be required for certain cellular responses, such as platelet-activating factor-induced endothelial junctional disassembly and increased vascular permeability, suggesting it as a potential therapeutic target in inflammatory diseases nih.gov.
Modulation of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a highly conserved pathway crucial for various biological processes, including cell differentiation, growth, proliferation, and survival frontiersin.org. Aberrant Wnt/β-catenin signaling is linked to several human diseases, including cancer frontiersin.orgmdpi.com. Modulating this pathway is being explored as a potential therapeutic strategy, particularly in cancer treatment mdpi.com. The canonical Wnt/β-catenin pathway involves the regulation of β-catenin levels and its translocation to the nucleus, where it interacts with transcription factors to activate downstream gene expression mdpi.commdpi.com. Various mechanisms can modulate this pathway, including the activation of GSK-3β, inhibition of β-catenin nuclear translocation, inhibition of β-catenin/TCF interaction, promotion of β-catenin degradation, and destabilization of the Wnt-receptor complex mdpi.com. Small molecules that modulate the Wnt/β-catenin pathway have been extensively researched frontiersin.org. For instance, some compounds have shown the ability to downregulate aberrant Wnt/β-catenin pathway activity mdpi.com. Modulation of the Wnt/β-catenin pathway has also been shown to increase MHC I expression and promote tumor leukocytic infiltration, potentially enhancing the effectiveness of immunotherapy nih.gov.
Neuroprotective Potential: Analogies to Naturally Occurring Iridoids
Naturally occurring iridoids, a class of monoterpenoids found in various traditional medicinal plants, have demonstrated significant neuroprotective effects mdpi.com. These effects have been observed in the context of various neurological conditions mdpi.com. Studies comparing the neuroprotective effects of different iridoid components with similar structures have revealed that they can improve cell viability, inhibit cell apoptosis, reduce reactive oxygen species (ROS) levels, and elevate mitochondrial membrane potential (MMP) levels in neuronal cell models mdpi.com. Metabolomics studies have indicated that these iridoids exert neuroprotective effects by regulating amino acid neurotransmitters, interfering with amino acid and energy metabolism, and harmonizing the level of oxidized substances mdpi.com. While the direct neuroprotective potential of this compound itself through analogy to iridoids is not explicitly detailed in the provided search results, the norbornane skeleton present in this compound shares some structural similarities with the bicyclic or tricyclic structures found in iridoids. This structural relationship might suggest a potential area for future research to explore if this compound or its derivatives could exhibit analogous neuroprotective activities by influencing similar pathways.
Enzyme Inhibition Studies: Stereoselectivity in Butyrylcholinesterase Inhibition
Enzyme inhibition is a key aspect of medicinal chemistry. Butyrylcholinesterase (BChE) is an enzyme found in human serum that hydrolyzes various bioactive esters mdpi.com. Aberrant BChE activity has been associated with certain diseases mdpi.com. Studies have investigated the inhibition of BChE by various compounds, including carbamates derived from exo- and endo-2-norborneols nih.govtandfonline.comtandfonline.com. These studies have highlighted the stereoselectivity of BChE inhibition by the enantiomers of these norbornylcarbamates nih.govtandfonline.comtandfonline.com. For the inhibition by exo-2-norbornyl-N-n-butylcarbamates, the (R)-(+)-enantiomer has been found to be a more potent inhibitor than the (S)-(-)-enantiomer nih.govtandfonline.comtandfonline.com. This stereopreference is consistent with observations for other compounds that inhibit BChE tandfonline.com. Modeling studies suggest that the norbornyl ring of the (R)-enantiomer of the exo-substituted compound fits better into the active site of BChE compared to the (S)-enantiomer tandfonline.com. This stereoselective inhibition is important for understanding the interaction between the enzyme and the inhibitor at a molecular level tandfonline.com. Optically pure norborneols can be obtained through methods like kinetic resolution of their racemic esters by lipase (B570770) catalysis nih.govtandfonline.com.
Table 1: Stereoselective Inhibition of Butyrylcholinesterase by Norbornylcarbamate Enantiomers
| Compound | Enzyme | Relative Potency (vs. other enantiomer) |
| (R)-(+)-exo-2-norbornyl-N-n-butylcarbamate | BChE | More potent than (S)-(-) nih.govtandfonline.comtandfonline.com |
| (S)-(-)-exo-2-norbornyl-N-n-butylcarbamate | BChE | Less potent than (R)-(+) nih.govtandfonline.comtandfonline.com |
| (S)-(-)-endo-2-norbornyl-N-n-butylcarbamate | BChE | More potent than (R)-(+) nih.govtandfonline.com |
| (R)-(+)-endo-2-norbornyl-N-n-butylcarbamate | BChE | Less potent than (S)-(-) nih.govtandfonline.com |
Structure-Activity Relationship (SAR) Studies of Norbornane Derivatives in Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how structural modifications to a compound affect its biological activity. Norbornane and its derivatives have been widely studied in this regard due to their unique structures ontosight.ai. Research into norbornane derivatives has explored a range of potential biological activities, including antimicrobial, antiviral, and anticancer properties ontosight.aiontosight.ai. The unique shape and functional groups of these molecules allow them to interact with biological targets in specific ways ontosight.ai. SAR studies of norbornane-based compounds have been conducted in various contexts, such as in the development of antimicrobial agents nih.gov. These studies indicate that specific structural features, such as dicationic charge and the presence of a long hydrophobic component, can be essential for activity nih.gov. Furthermore, modifications to the norbornane scaffold and attached functional groups can significantly impact the biological properties and mechanisms of action of these derivatives researchgate.net. For example, SAR observations drawn from studies on other compound classes with relevance to medicinal chemistry, such as coumaryl-carboxamide derivatives, illustrate how replacing groups on a core structure can lead to changes in enzyme inhibition potency tandfonline.com. While the provided search results specifically detail SAR for norbornane derivatives in the context of antimicrobial activity and generally mention their diverse biological potential, comprehensive SAR studies across all biological contexts mentioned (apoptosis, autophagy, cell cycle, PPIs, Wnt/β-catenin, neuroprotection, BChE inhibition) would involve detailed analysis of numerous synthesized derivatives and their corresponding activities.
Biorthogonal Labeling of Proteins and Biologically Relevant Molecules
Biorthogonal labeling techniques allow for the selective attachment of probes or tags to specific biomolecules, such as proteins, in living systems without interfering with native biochemical processes nih.govnih.govresearchgate.net. This is a powerful strategy for studying the localization, dynamics, and interactions of biomolecules nih.govresearchgate.net. The site-specific incorporation of unnatural amino acids (UAAs) into proteins via genetic code expansion is a prominent method for introducing bioorthogonal functional groups nih.govnih.gov. Norbornene-based UAAs have been genetically encoded and utilized for site-specific protein labeling nih.gov. The reaction between norbornenes and tetrazine-based probes is a rapid and selective bioorthogonal reaction known as the inverse electron-demand Diels-Alder cycloaddition (IEDDA) nih.govnih.gov. This reaction allows for efficient labeling of encoded norbornenes nih.gov. Studies have demonstrated the utility of this approach for labeling proteins both in vitro and on mammalian cells nih.gov. The use of norbornene derivatives in bioorthogonal labeling provides a way to attach various organic probes to proteins at specific positions, enabling their visualization or enrichment nih.govresearchgate.net. This technique is valuable for functional analyses of proteins in live cells nih.gov. Chemoenzymatic methods combining chemical probes with enzymatic activation are also being developed for spatially-restricted labeling of biomolecules, including proteins, at specific subcellular locations bongerlab.com.
Chirality and Stereochemistry of Exo Norborneol
Stereoisomeric Purity Assessment and Enantiomeric Enrichment Techniques
The determination of stereoisomeric purity, particularly the enantiomeric excess (e.e.), is crucial for characterizing exo-norborneol samples. High-performance analytical techniques are employed to separate and quantify the different stereoisomers.
Chiral Gas Chromatography (GC): This is a primary method for separating enantiomers of volatile compounds like this compound. Chiral stationary phases (CSPs), often based on cyclodextrin (B1172386) derivatives, are used in capillary columns to achieve enantioseparation. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their quantification. For instance, the enantiomers of related norbornene derivatives have been successfully resolved using chiral GC, demonstrating the applicability of this technique. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: Another powerful technique involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers of this compound into diastereomers. These resulting diastereomeric esters exhibit distinct signals in the ¹H or ¹⁹F NMR spectra. The integration of these signals allows for the precise calculation of the enantiomeric excess. For example, the enantiomeric excess of (R)-(+)-exo-2-norborneol and (S)-(–)-exo-2-norborneol has been determined using ¹⁹F-NMR spectra of their Mosher's esters. tandfonline.com
Enantiomeric enrichment of this compound is often achieved through techniques that exploit the different properties of its enantiomers, with enzymatic kinetic resolution being a prominent method.
Kinetic Resolution Methods and Their Efficiency
Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution is particularly effective for alcohols like this compound due to the high stereoselectivity of enzymes such as lipases.
In a typical enzymatic kinetic resolution of racemic this compound, a lipase (B570770) is used to selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of an enantioenriched acylated product and the unreacted, enantioenriched alcohol. The efficiency of this process is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values indicate excellent separation. For instance, porcine pancreatic lipase has been used in the kinetic resolution of racemic (±)-exo-2-norbornyl butyrate (B1204436), a derivative of this compound. tandfonline.com This reaction yielded (S)-(-)-exo-2-norborneol and (R)-(+)-exo-2-norbornyl butyrate. Subsequent hydrolysis of the ester provides the (R)-(+)-exo-2-norborneol. In one study, this method resulted in enantiomeric excesses of 84% for the (S)-enantiomer and 80% for the (R)-enantiomer. tandfonline.com
The following table summarizes the results of a lipase-catalyzed kinetic resolution of an this compound derivative.
| Product | Enantiomeric Excess (e.e.) |
| (S)-(–)-exo-2-norborneol | 84% |
| (R)-(+)-exo-2-norborneol | 80% |
| Data sourced from a study on the kinetic resolution of (±)-exo-2-norbornyl butyrate. tandfonline.com |
Diastereoselective Synthesis of this compound: Control and Outcomes
The synthesis of this compound often involves diastereoselective reactions where the formation of the exo-diastereomer is favored over the endo-diastereomer.
Reduction of Norcamphor: A common method for preparing norborneol is the reduction of the corresponding ketone, norcamphor. The stereochemical outcome of this reduction is highly dependent on the reducing agent used. The hydride reducing agent can approach the carbonyl group from the less sterically hindered exo face or the more hindered endo face. Attack from the exo face leads to the endo-alcohol, while attack from the endo face results in the exo-alcohol. In the reduction of norcamphor, steric hindrance from the methylene (B1212753) bridge at C7 directs the hydride to the exo face, leading to a predominance of the endo-norborneol (B8440766) product. cerritos.edu However, specific reagents and conditions can be chosen to favor the formation of this compound.
Acid-Catalyzed Hydration of Norbornene: The acid-catalyzed hydration of norbornene is another route to norborneol. This reaction proceeds through a carbocation intermediate and typically yields a mixture of exo- and endo-norborneol. cram.com The ratio of the diastereomers can be influenced by the reaction conditions, but often the exo product is formed in significant amounts due to the thermodynamic stability of the exo isomer.
The diastereoselectivity of these synthetic routes is a critical factor in obtaining pure this compound.
Impact of Stereochemistry on Chemical Reactivity and Biological Activity
The spatial arrangement of the hydroxyl group in this compound, as compared to its endo counterpart, has a significant impact on its chemical reactivity and biological activity.
Chemical Reactivity: The stereochemistry of norbornene derivatives has been shown to influence their reactivity in various chemical transformations. For example, in vinyl addition polymerization, exo-substituted norbornenes are often polymerized more readily than their endo isomers. researchgate.net This difference in reactivity is attributed to the greater steric hindrance of the endo substituent, which can impede the approach of the catalyst. Similarly, the rate of reaction of norbornene with tetrazines is three times faster for the exo-isomer compared to the endo-isomer. researchgate.net
Biological Activity: The precise three-dimensional structure of a molecule is often critical for its interaction with biological targets such as enzymes and receptors. This is evident in derivatives of this compound. A study on the inhibition of butyrylcholinesterase by enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates revealed significant stereoselectivity. For the exo isomers, the (R)-enantiomer was found to be a more potent inhibitor than the (S)-enantiomer. tandfonline.com Conversely, for the endo isomers, the (S)-enantiomer was the more potent inhibitor. This demonstrates that both the diastereomeric configuration (exo vs. endo) and the enantiomeric configuration (R vs. S) play a crucial role in the biological activity of these compounds.
The following table illustrates the difference in inhibitory potency for the enantiomers of exo-2-norbornyl-N-n-butylcarbamate against butyrylcholinesterase.
| Inhibitor | Relative Potency |
| (R)-(+)-exo-2-norbornyl-N-n-butylcarbamate | More Potent |
| (S)-(–)-exo-2-norbornyl-N-n-butylcarbamate | Less Potent |
| Data indicates the R-enantiomer is approximately 3.35 times more potent than the S-enantiomer. tandfonline.com |
Future Research Directions and Emerging Trends for Exo Norborneol
Development of Advanced Catalytic Systems for Sustainable Synthesis
The traditional synthesis of exo-norborneol often involves methods like the acid-catalyzed hydration of norbornene, which can generate significant waste and require harsh reaction conditions. smolecule.com Current research is focused on developing more sustainable and efficient catalytic systems that align with the principles of green chemistry. These efforts aim to reduce environmental impact, improve atom economy, and enhance selectivity.
One emerging area is the use of heterogeneous catalysts. These catalysts are in a different phase from the reactants, allowing for easier separation and recycling, which is a key aspect of sustainable chemistry. While specific examples for this compound are still emerging, the broader field of catalysis is moving towards designing solid acid catalysts, such as zeolites and functionalized resins, to replace corrosive liquid acids like sulfuric acid in hydration reactions. ijprt.org
Biocatalysis represents another promising frontier for the sustainable synthesis of this compound. Enzymes, such as lipases, have shown potential in the kinetic resolution of racemic mixtures of norborneol derivatives, allowing for the synthesis of enantiomerically pure compounds under mild conditions. ru.nlntnu.nopolimi.itmdpi.commdpi.com Future research is expected to focus on discovering and engineering enzymes that can directly catalyze the asymmetric hydration of norbornene to produce enantiopure this compound, thereby avoiding the need for resolution steps.
Additionally, the development of catalytic systems based on earth-abundant and non-toxic metals is a key trend in sustainable chemistry. ijpsr.com A patented method describes the catalytic hydration of norbornene using chromium-containing compounds, which represents a move towards more controlled catalytic processes. mpg.de Future investigations will likely explore the use of other transition metals, such as iron, copper, and zinc, in developing efficient and environmentally benign catalysts for this compound synthesis.
Table 1: Comparison of Synthetic Methodologies for this compound
| Method | Catalyst/Reagent | Advantages | Disadvantages | Sustainability Aspect |
| Traditional Acid-Catalyzed Hydration | Sulfuric Acid, Formic Acid | High yield | Corrosive, significant waste generation | Low |
| Chromium-Based Catalytic Hydration | Cr(HCO2)3, CrCl3, Cr(acac)3 | Catalytic, controlled reaction | Use of a heavy metal | Moderate |
| Biocatalytic Resolution | Lipases | High enantioselectivity, mild conditions | Typically resolves a racemic mixture, not a direct synthesis | High |
| Heterogeneous Catalysis (Emerging) | Solid acids (e.g., zeolites) | Recyclable catalyst, reduced corrosion | Lower activity compared to liquid acids (currently) | High |
Integration with Supramolecular Chemistry and Host-Guest Interactions
The rigid, chiral structure of this compound makes it an intriguing building block for the construction of complex supramolecular assemblies. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of highly ordered structures with emergent properties. nih.gov While direct research into the supramolecular chemistry of this compound is still in its early stages, the principles of molecular recognition and self-assembly suggest significant potential.
A key area of exploration is the use of this compound and its derivatives in host-guest chemistry. The formation of inclusion complexes, where a "guest" molecule is encapsulated within a "host" molecule, can alter the properties of the guest, such as its solubility and stability. researchgate.netoatext.com For instance, the related compound borneol has been shown to form inclusion complexes with β-cyclodextrin, which enhances its stability and aqueous solubility. nih.gov Given the structural similarities, it is plausible that this compound could also act as a guest in cyclodextrin (B1172386) cavities, which could have applications in drug delivery and formulation.
Furthermore, the chirality of this compound can be exploited for chiral recognition in supramolecular systems. nih.gov The development of chiral hosts that can selectively bind one enantiomer of a guest molecule is a major goal in supramolecular chemistry. This compound derivatives could be incorporated into larger host structures to create chiral cavities for the recognition and separation of racemic mixtures.
The self-assembly of this compound derivatives into larger architectures is another promising research direction. By modifying the hydroxyl group with functional units capable of forming hydrogen bonds or other non-covalent interactions, it may be possible to create well-defined supramolecular structures such as gels, liquid crystals, and nanotubes.
Exploration of Novel Biological Targets and Therapeutic Applications
The bicyclo[2.2.1]heptane scaffold, present in this compound, is a recognized pharmacophore in medicinal chemistry. nih.gov Researchers are actively exploring the therapeutic potential of this compound derivatives against a range of diseases, moving beyond its known antimicrobial and anti-inflammatory properties. smolecule.com
One of the most promising areas is the development of novel anticancer agents . A study on bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide derivatives identified a compound that acts as a selective antagonist for the CXCR2 chemokine receptor, which is implicated in cancer metastasis. nih.govrsc.org This suggests that appropriately functionalized this compound derivatives could be designed to target specific receptors involved in cancer progression. Further research into the synthesis and biological evaluation of this compound esters and other derivatives as potential anticancer agents is a significant trend. nih.govmdpi.com
There is also growing interest in the development of antiviral agents based on the norbornane (B1196662) framework. Derivatives of the structurally related compound borneol have shown potent inhibitory activity against the influenza A virus and have been investigated as entry inhibitors for a wide spectrum of SARS-CoV-2 viruses. nih.govscispace.comnih.gov These findings provide a strong rationale for synthesizing and screening libraries of this compound derivatives for activity against various viral targets.
Furthermore, the chiral nature of this compound is being leveraged in the design of enzyme inhibitors . A study on the enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates demonstrated stereoselective inhibition of butyrylcholinesterase, an enzyme relevant to neurodegenerative diseases. nih.gov This highlights the potential for developing highly specific and potent enzyme inhibitors by utilizing the defined stereochemistry of this compound.
Table 2: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Area | Potential Biological Target | Rationale/Supporting Evidence |
| Oncology | CXCR2 Chemokine Receptor | Bicyclo[2.2.1]heptane derivatives show selective antagonism, relevant to metastasis. nih.govrsc.org |
| Virology | Viral Envelope Proteins (e.g., Hemagglutinin) | Borneol derivatives inhibit influenza A and show potential against SARS-CoV-2. nih.govscispace.comnih.gov |
| Neurology | Butyrylcholinesterase | Enantiomers of norbornylcarbamates show stereoselective inhibition. nih.gov |
Advanced Material Science Applications Beyond Polymers
While the use of norbornene derivatives in ring-opening metathesis polymerization (ROMP) is well-established, the unique properties of this compound are now being explored in non-polymeric advanced materials. Its rigid bicyclic structure and chirality can impart desirable characteristics to functional materials.
One of the key emerging applications is in the field of liquid crystals . The incorporation of rigid, non-aromatic bicyclic units like bicyclo[2.2.1]heptane into the molecular structure of liquid crystals can influence their mesophase behavior, such as transition temperatures and optical properties. tandfonline.com Although detailed studies specifically on this compound-containing liquid crystals are limited, the general principle of using such alicyclic scaffolds to tune the properties of liquid crystal materials is an active area of research. whiterose.ac.ukresearchgate.net
The potential for this compound derivatives in organic electronics is another area ripe for exploration. The development of organic light-emitting diodes (OLEDs) and other organic electronic devices relies on the design of novel organic materials with specific electronic and photophysical properties. nih.govmdpi.compku.edu.cntcichemicals.comresearchgate.net The rigid framework of this compound could be used as a scaffold to attach chromophores and other functional groups, potentially leading to new materials with interesting charge transport or light-emitting properties. Its insulating nature could also make it a candidate for incorporation into dielectric layers.
Furthermore, the chirality of this compound could be harnessed to create chiral materials with unique optical properties, such as chiroptical switches or materials for nonlinear optics. The synthesis of this compound derivatives with extended π-conjugated systems could lead to new classes of functional dyes and pigments with tailored absorption and emission characteristics.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing exo-Norborneol in laboratory settings?
- Methodology : Synthesis typically involves catalytic hydrogenation of norbornene derivatives or stereoselective reduction of ketones. Characterization requires analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), and differential scanning calorimetry (DSC) to verify melting points (117–119°C) .
- Key Data : Melting point (117–119°C), boiling point (176–177°C), molecular formula (C₇H₁₂O), and molecular weight (112.17 g/mol) must align with reference standards to validate synthesis .
Q. What safety protocols are critical for handling this compound in experimental workflows?
- Methodology : Use fume hoods to minimize inhalation of vapors, wear nitrile gloves and chemical-resistant lab coats to prevent skin contact, and store the compound in tightly sealed containers at 2–8°C to avoid degradation .
- Contradiction Note : While some safety sheets recommend refrigeration, others suggest room-temperature storage if containers are resealed properly, highlighting the need for empirical verification of stability under specific lab conditions .
Q. How can researchers mitigate risks when this compound interacts with incompatible materials?
- Methodology : Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Monitor for decomposition products like carbon monoxide during thermal stress experiments using infrared spectroscopy (IR) or gas detectors .
Advanced Research Questions
Q. Why does this compound exhibit lower aqueous hydroxyl radical (OH) reaction rates compared to linear alcohols, and how does this impact atmospheric modeling?
- Methodology : Use stopped-flow kinetic experiments to measure second-order rate constants (kOHaq) and compare them with linear analogs. Computational modeling (e.g., density functional theory) can explain steric effects from its bridged bicyclic structure, which hinder OH radical access .
- Data Interpretation : Experimental kOHaq values for this compound are 30–50% lower than linear C₆–C₇ alcohols, necessitating adjustments in atmospheric lifetime calculations for terpenoid derivatives .
Q. How can computational chemistry resolve contradictions in this compound’s thermal stability reported across studies?
- Methodology : Perform thermogravimetric analysis (TGA) under controlled atmospheres to quantify decomposition thresholds. Compare results with molecular dynamics simulations to identify critical temperature-pressure conditions where stability diverges .
- Contradiction Analysis : Discrepancies in decomposition temperatures (e.g., 176°C vs. higher thresholds in some studies) may arise from impurities or measurement techniques, requiring standardized purity validation protocols .
Q. What experimental designs are effective for studying this compound’s role in asymmetric catalysis?
- Methodology : Design chiral ligand screening assays using this compound as a precursor. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, and correlate results with X-ray crystallography data to establish structure-activity relationships .
- Data Challenges : Low solubility in polar solvents may limit reaction scope, necessitating solvent optimization (e.g., THF/hexane mixtures) .
Q. How should researchers address gaps in this compound’s toxicological profile for long-term biomedical studies?
- Methodology : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on human cell lines). Note that current safety data lack carcinogenicity classifications (not listed in RTECS, IARC, or NTP), requiring precautionary exposure limits until further data are available .
Methodological Best Practices
- Data Collection : Use calibrated instruments (e.g., DSC for melting points) and replicate measurements to address variability in physicochemical properties .
- Conflict Resolution : When literature contradictions arise (e.g., reaction kinetics or stability), employ multi-technique validation (experimental + computational) and transparent reporting of methodological limitations .
- Ethical Compliance : Adhere to institutional safety protocols and document near-miss incidents to refine risk assessments for this compound use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
